molecular formula C24H24N6O5S2 B2838221 3,4,5-trimethoxy-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide CAS No. 393873-19-3

3,4,5-trimethoxy-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide

Cat. No.: B2838221
CAS No.: 393873-19-3
M. Wt: 540.61
InChI Key: GGCAYDTZTQBEMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-trimethoxy-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C24H24N6O5S2 and its molecular weight is 540.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3,4,5-trimethoxy-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex compound that incorporates various pharmacophores known for their biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure

The compound features a thiazole ring, a benzamide moiety, and a triazole derivative, which are known to contribute to various biological activities. The structural formula can be represented as follows:

C17H18N4O5S\text{C}_{17}\text{H}_{18}\text{N}_{4}\text{O}_{5}\text{S}

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that compounds containing thiazole and triazole moieties often exhibit significant anticancer properties. For instance, derivatives with similar structures have demonstrated cytotoxic effects against various cancer cell lines. In a study involving thiazole derivatives, compounds were tested against A549 human lung adenocarcinoma cells and exhibited notable selectivity and potency with IC50 values below 10 µM .

Antimicrobial Properties

The thiazole ring is recognized for its role in enhancing antimicrobial activity. Compounds similar to 3,4,5-trimethoxy-N-benzamide have shown effectiveness against Gram-positive and Gram-negative bacteria. In vitro studies revealed that certain derivatives displayed significant bactericidal effects against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL .

Anticonvulsant Effects

Thiazole-containing compounds have been evaluated for their anticonvulsant properties. For example, analogues with similar structures have been reported to exhibit protective effects in models of seizures induced by pentylenetetrazol (PTZ), with effective doses significantly lower than conventional antiepileptic drugs .

Structure–Activity Relationship (SAR)

The SAR studies reveal that the presence of methoxy groups on the aromatic ring enhances the lipophilicity and biological activity of the compound. Specifically:

  • Methoxy Substituents : The three methoxy groups at positions 3, 4, and 5 on the benzene ring increase the electron density and improve binding affinity to biological targets.
  • Thiazole Moiety : The thiazole ring is crucial for both anticancer and antimicrobial activities. Its substitution patterns can significantly affect the potency of the compound.

Case Studies

  • Anticancer Study : A derivative of this compound was tested on various cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer). The study concluded that modifications in the thiazole ring led to enhanced cytotoxicity compared to parent compounds .
  • Antimicrobial Evaluation : A series of thiazole derivatives were synthesized and screened against common pathogens. Compounds demonstrated varying degrees of activity against Candida albicans and Aspergillus flavus, highlighting the importance of structural modifications in enhancing efficacy .

Properties

IUPAC Name

3,4,5-trimethoxy-N-[[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O5S2/c1-33-17-11-15(12-18(34-2)21(17)35-3)22(32)26-13-19-28-29-24(30(19)16-7-5-4-6-8-16)37-14-20(31)27-23-25-9-10-36-23/h4-12H,13-14H2,1-3H3,(H,26,32)(H,25,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGCAYDTZTQBEMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.